24(S),25-Epoxycholesterol (not deuterated)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

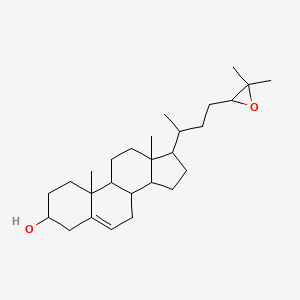

24(S),25-Epoxycholesterol is an oxysterol, a type of oxidized cholesterol derivative. It is a naturally occurring compound in the body and plays a significant role in cholesterol metabolism. This compound is known for its ability to regulate cholesterol homeostasis by inhibiting cholesterol synthesis and promoting cholesterol efflux .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 24(S),25-Epoxycholesterol typically involves the oxidation of desmosterol. One common method includes the Sharpless asymmetric hydroxylation of desmosterol acetate, which introduces the epoxide functionality at the 24th position . This reaction is stereoselective and ensures the production of the desired 24(S) isomer.

Industrial Production Methods: Industrial production of 24(S),25-Epoxycholesterol may involve similar synthetic routes but on a larger scale. The process often includes the use of specialized catalysts and optimized reaction conditions to ensure high yield and purity of the compound .

化学反応の分析

Types of Reactions: 24(S),25-Epoxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to further oxidize 24(S),25-Epoxycholesterol.

Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the epoxide group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of 24(S),25-Epoxycholesterol .

科学的研究の応用

Cholesterol Homeostasis

24(S),25-EC is synthesized in the cholesterol biosynthetic pathway and serves as an important regulator of cholesterol levels within cells. It acts by:

- Regulating Cholesterol Synthesis : 24(S),25-EC suppresses the activation of sterol regulatory element-binding proteins (SREBPs), which are master regulators of cholesterol synthesis. This suppression helps maintain cholesterol homeostasis by preventing excessive cholesterol production, thereby protecting cells from cytotoxicity associated with high cholesterol levels .

- Liver X Receptor (LXR) Activation : As a natural ligand for LXRs, 24(S),25-EC induces the expression of genes involved in cholesterol efflux and metabolism. This action promotes the removal of excess cholesterol from cells, further contributing to homeostasis .

Neurogenesis and Neuroprotection

Recent studies highlight the role of 24(S),25-EC in neurogenesis, particularly concerning midbrain dopamine (mDA) neurons, which are critical for motor control and are affected in Parkinson's disease.

- Promotion of mDA Neurogenesis : Research indicates that increasing levels of 24(S),25-EC can enhance the generation of mDA neurons both in vitro and in vivo. This effect is mediated through LXR activation, which is crucial for neuronal development . In experiments where 24(S),25-EC was administered to mouse embryos, there was a significant increase in the number of mDA neurons .

- Potential Therapeutic Applications : Given its neurogenic properties, 24(S),25-EC is being investigated as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease. The compound may help counteract neurodegeneration by promoting neuron survival and function . Additionally, it has been shown to mitigate toxicity induced by LXR inhibitors, suggesting its protective role against neurotoxic agents .

Implications for Disease Models

The application of 24(S),25-EC extends to various disease models:

- Parkinson's Disease : Studies suggest that enhancing the levels of CYP46A1 (the enzyme responsible for converting cholesterol to oxysterols) increases the availability of 24(S),25-EC, which may restore neurogenic potential and protect against neuronal loss associated with Parkinson's disease .

- Huntington's Disease : There is evidence indicating that reduced levels of CYP46A1 correlate with neurodegeneration in Huntington's disease models. Restoration of CYP46A1 activity has been linked to improved outcomes in motor coordination and neuron survival .

Table 1: Summary of Key Findings on 24(S),25-Epoxycholesterol

作用機序

24(S),25-Epoxycholesterol exerts its effects by acting as a ligand for liver X receptors. These receptors are nuclear receptors that regulate the expression of genes involved in cholesterol efflux and metabolism. By binding to liver X receptors, 24(S),25-Epoxycholesterol promotes the expression of genes that facilitate the removal of excess cholesterol from cells . Additionally, it inhibits the enzyme 3β-hydroxysterol Δ24-reductase, which is involved in the conversion of desmosterol to cholesterol .

類似化合物との比較

- 24(S)-Hydroxycholesterol

- 24-Ketocholesterol

- 27-Hydroxycholesterol

- 25-Hydroxycholesterol

Comparison: 24(S),25-Epoxycholesterol is unique among oxysterols due to its specific epoxide functionality at the 24th position. This structural feature allows it to interact differently with liver X receptors compared to other oxysterols. For instance, while 24(S)-Hydroxycholesterol and 27-Hydroxycholesterol also activate liver X receptors, the presence of the epoxide group in 24(S),25-Epoxycholesterol provides distinct regulatory effects on cholesterol metabolism .

生物活性

24(S),25-Epoxycholesterol (24,25EC) is an oxysterol derived from cholesterol metabolism and plays a significant role in various biological processes, particularly in cholesterol homeostasis and neurogenesis. This article explores the biological activity of 24,25EC, focusing on its mechanisms of action, effects on cellular processes, and implications for health and disease.

Cholesterol Homeostasis Regulation

24(S),25-Epoxycholesterol is known to regulate cholesterol synthesis by inhibiting the enzyme DHCR24 (3β-hydroxysterol Δ(24)-reductase), which is crucial for the final step of cholesterol biosynthesis. This inhibition leads to an accumulation of desmosterol, a precursor in the cholesterol synthesis pathway, thereby reducing overall cholesterol production in various mammalian cell lines, including hepatic and neuronal cells . The specificity of this inhibition appears to be limited to certain side-chain oxysterols, notably those oxygenated at C-25 .

Role as a Signaling Molecule

As a signaling molecule, 24,25EC acts as a natural ligand for liver X receptors (LXRs), which are important regulators of lipid metabolism. It enhances the expression of genes involved in cholesterol efflux and reduces the activation of sterol regulatory element-binding proteins (SREBPs), which are master regulators of cholesterol homeostasis . This dual action helps maintain cellular cholesterol levels and prevents cytotoxicity associated with excess cholesterol.

Neurogenesis and Neuroprotection

Recent studies have highlighted the role of 24(S),25-epoxycholesterol in neurogenesis, particularly in the developing mouse midbrain. It promotes the differentiation of midbrain dopaminergic neurons through an LXR-dependent mechanism. In experiments where 24,25EC was administered intracerebroventricularly to mouse embryos, there was a notable increase in dopaminergic neuron generation . Additionally, 24,25EC has been shown to protect against neurotoxicity induced by LXR inhibitors, suggesting its potential as a neuroprotective agent .

Case Studies

Case Study 1: Inhibition of Cholesterol Synthesis

In a controlled study involving various mammalian cell lines, researchers demonstrated that increasing levels of 24(S),25-epoxycholesterol led to significant reductions in DHCR24 activity. This effect was independent of DHCR24 protein levels and was observed under conditions where cellular cholesterol levels were manipulated . The findings suggest that 24,25EC serves as a crucial feedback regulator in cholesterol metabolism.

Case Study 2: Neurogenesis in Developing Mice

In another study focused on neurodevelopment, researchers injected 24(S),25-epoxycholesterol into mouse embryos. The results indicated a marked increase in midbrain dopaminergic neuron generation compared to control groups. This study not only confirmed the role of 24,25EC as a potent neurogenic factor but also established its importance in brain development .

Table 1: Effects of 24(S),25-Epoxycholesterol on Cholesterol Metabolism

| Parameter | Control Group | 24(S),25-Epoxycholesterol Group |

|---|---|---|

| DHCR24 Activity | Baseline | Reduced by ~40% |

| Desmosterol Accumulation | Low | Elevated |

| Cholesterol Synthesis Rate | Normal | Decreased by ~90% |

Table 2: Neurogenic Effects of 24(S),25-Epoxycholesterol

| Treatment | Number of mDA Neurons (per section) | Neurotoxic Protection |

|---|---|---|

| Control | 15 | No |

| 24(S),25-Epoxycholesterol | 30 | Yes |

特性

IUPAC Name |

17-[4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSENKJZWYQXHBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。